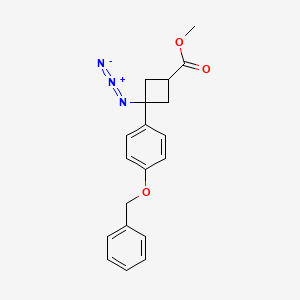
Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the azido-containing cyclobutane carboxylate family and has been found to have several interesting properties that make it a promising candidate for use in various applications.
Aplicaciones Científicas De Investigación
1. Copper(I)-Catalyzed Cycloadditions
The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, yielding 1,4-substituted [1,2,3]-triazoles, is a significant reaction for constructing diverse molecular architectures. This reaction is compatible with solid-phase peptide synthesis, indicating potential applications in peptide modification and drug discovery (Tornøe, Christensen, & Meldal, 2002).
2. Dienophiles in Cycloaddition Reactions
Methyl 2-aryl-2H-azirine-3-carboxylates, acting as dienophiles, engage in [4+2]-cycloaddition reactions, indicating the reactivity of such structures towards the formation of complex cyclic systems. This reactivity could be relevant when considering the synthetic applications of Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate (Bhullar, Gilchrist, & Maddocks, 1997).
3. Ester and Formyl Group Interactions
The synthesis and subsequent thermal reactions of Methyl 3-formylcyclobutene-3-carboxylate, leading to pyrane derivatives, demonstrate the intricate behavior of ester and formyl groups in cyclobutene systems. Such insights could inform the synthetic strategies and reactive behavior of Methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate (Niwayama & Houk, 1992).
Propiedades
IUPAC Name |
methyl 3-azido-3-(4-phenylmethoxyphenyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-18(23)15-11-19(12-15,21-22-20)16-7-9-17(10-8-16)25-13-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBZHLKGMLJSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)OCC3=CC=CC=C3)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-azido-3-[4-(benzyloxy)phenyl]cyclobutane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

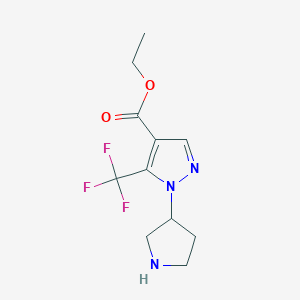
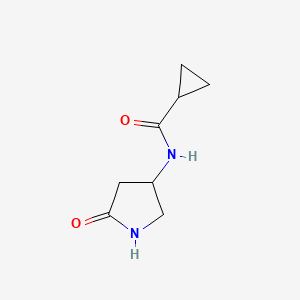
![2-Chloro-N-[[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2853797.png)
![N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2853801.png)
![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)
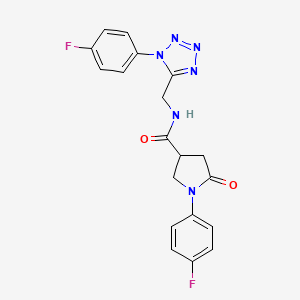
![11-Acetyl-6-butyl-4-(3-chloro-2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2853804.png)
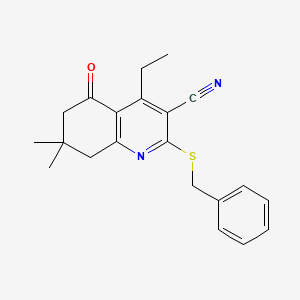
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2853807.png)
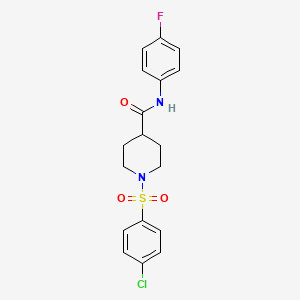
![6-[(2-Methylpropan-2-yl)oxy]pyridin-2-amine](/img/structure/B2853811.png)
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2853813.png)
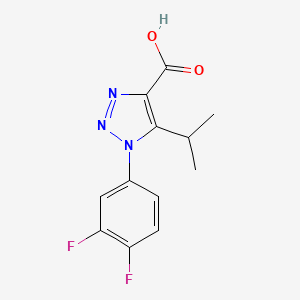
![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2853816.png)